molecular formula C12H17NO3 B1519649 1-(Aminomethyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol CAS No. 749163-83-5

1-(Aminomethyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol

Cat. No.: B1519649
CAS No.: 749163-83-5
M. Wt: 223.27 g/mol
InChI Key: SSLCCLXAMJAJOF-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is structurally similar to gabapentin , which primarily targets the α2δ-1 and α2δ-2 isoforms of voltage-gated calcium channels . These channels play a crucial role in neurotransmission, and their modulation can influence various neurological processes.

Mode of Action

Based on its structural similarity to gabapentin, it may also act by decreasing the activity of a subset of calcium channels . This interaction can lead to changes in neuronal excitability and neurotransmission, potentially influencing pain perception and seizure activity.

Biochemical Pathways

Gabapentin, a structurally similar compound, is known to affect pathways related to neurotransmission, particularly those involving calcium channels . By modulating these pathways, it can influence various neurological processes and responses.

Pharmacokinetics

Gabapentin, a structurally similar compound, is known to have a bioavailability that is inversely proportional to the dose and can be increased with a high-fat meal . The elimination half-life of Gabapentin is approximately 5 to 7 hours .

Result of Action

Gabapentin, a structurally similar compound, is primarily used to treat partial seizures and neuropathic pain . It is moderately effective, with about 30-40% of those given Gabapentin for diabetic neuropathy or postherpetic neuralgia experiencing a meaningful benefit .

Action Environment

Factors such as diet (eg, high-fat meals) can influence the bioavailability of Gabapentin , a structurally similar compound. Additionally, renal function can impact the clearance of Gabapentin, with lower doses recommended in those with kidney disease .

Properties

IUPAC Name

1-(aminomethyl)-5,6-dimethoxy-2,3-dihydroinden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-15-10-5-8-3-4-12(14,7-13)9(8)6-11(10)16-2/h5-6,14H,3-4,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLCCLXAMJAJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCC2(CN)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Aminomethyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol
Reactant of Route 2
1-(Aminomethyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol
Reactant of Route 3
1-(Aminomethyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol
Reactant of Route 4
1-(Aminomethyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol
Reactant of Route 5
1-(Aminomethyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol
Reactant of Route 6
1-(Aminomethyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.